molecular formula C8H12F3N3O B3046941 1-Methyl-5-((3,3,3-trifluoropropoxy)methyl)-1H-pyrazol-3-amine CAS No. 1328640-70-5

1-Methyl-5-((3,3,3-trifluoropropoxy)methyl)-1H-pyrazol-3-amine

Cat. No.: B3046941
CAS No.: 1328640-70-5
M. Wt: 223.20
InChI Key: DTGADHZFVYZWMC-UHFFFAOYSA-N
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Description

1-Methyl-5-((3,3,3-trifluoropropoxy)methyl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C9H14F3N3O . It is related to other compounds such as Ethyl 1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylate and 1-Methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carbohydrazide .

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

1-Methyl-5-((3,3,3-trifluoropropoxy)methyl)-1H-pyrazol-3-amine, as part of the pyrazole family, plays a significant role in the chemistry and synthesis of heterocyclic compounds. Pyrazoles, including derivatives like this compound, are recognized for their application in creating a wide spectrum of biologically active compounds. These compounds show a large number of applications, especially in medicinal chemistry, where methyl substituted pyrazoles have been reported as potent medicinal scaffolds exhibiting a wide range of biological activities. The chemistry of pyrazoles is leveraged to synthesize diverse classes of heterocyclic compounds, serving as a cornerstone in the development of new pharmacological agents (Sharma et al., 2021).

Environmental and Health Applications

The study of trifluoromethylpyrazoles, which share a core structure with this compound, has identified these compounds as effective anti-inflammatory and antibacterial agents. This highlights their potential in addressing environmental and health concerns. The location of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, is closely associated with the activity profile of these compounds, indicating the importance of structural considerations in their application potential. Such derivatives could offer novel solutions for managing bacterial infections and inflammatory conditions, underscoring the versatility of pyrazole compounds in medicinal and environmental chemistry (Kaur et al., 2015).

Contributions to Medicinal Chemistry

This compound and its relatives within the pyrazole class contribute significantly to medicinal chemistry. These compounds are integral in synthesizing various pharmaceuticals with diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. The structural features of pyrazoles, including those similar to this compound, allow for the development of novel therapeutic agents with enhanced efficacy and specificity. This underlines the crucial role of pyrazole derivatives in the ongoing search for new drugs and treatments for a range of diseases (Bhattacharya et al., 2022).

Properties

IUPAC Name

1-methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3O/c1-14-6(4-7(12)13-14)5-15-3-2-8(9,10)11/h4H,2-3,5H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGADHZFVYZWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172538
Record name 1H-Pyrazol-3-amine, 1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328640-70-5
Record name 1H-Pyrazol-3-amine, 1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1328640-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-3-amine, 1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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